molecular formula C15H23BO2 B1454286 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane CAS No. 280559-30-0

4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane

Cat. No.: B1454286
CAS No.: 280559-30-0
M. Wt: 246.15 g/mol
InChI Key: GTZNZJQZUWIDTN-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Mechanism of Action

Target of Action

Boronic esters, in general, are known to be used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound’s interaction with its targets primarily involves the formation of carbon-carbon bonds. This is typically achieved through a process known as the Suzuki–Miyaura reaction . This reaction is a type of cross-coupling reaction, used to couple boronic acids with organic halides .

Biochemical Pathways

The Suzuki–Miyaura reaction, in which this compound participates, is a key biochemical pathway. This reaction is used to form carbon-carbon bonds, which are fundamental in organic synthesis and are central to the construction of an enormous array of organic compounds .

Pharmacokinetics

It’s important to note that the ph strongly influences the rate of reaction of boronic pinacol esters, which is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.

Result of Action

The primary result of the action of 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane is the formation of carbon-carbon bonds via the Suzuki–Miyaura reaction . This can lead to the synthesis of a wide array of organic compounds.

Action Environment

Environmental factors such as pH can significantly influence the action, efficacy, and stability of this compound. As mentioned earlier, the rate of reaction of boronic pinacol esters is considerably accelerated at physiological pH . Therefore, the environment in which this compound is used can greatly impact its effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane typically involves the reaction of 2-phenylpropylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation of the boron center. The general reaction scheme is as follows:

2-phenylpropylboronic acid+pinacolThis compound+water\text{2-phenylpropylboronic acid} + \text{pinacol} \rightarrow \text{this compound} + \text{water} 2-phenylpropylboronic acid+pinacol→this compound+water

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or substituted alkene.

    Oxidation: The boron center can be oxidized to form boronic acids or borate esters.

    Substitution: The dioxaborolane ring can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, are commonly used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, are used for oxidation reactions.

Major Products

    Biaryls: Formed through Suzuki-Miyaura cross-coupling.

    Boronic Acids: Formed through oxidation.

    Substituted Dioxaborolanes: Formed through nucleophilic substitution.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(2-phenylbutyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborinane

Uniqueness

4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane is unique due to its specific structural features, which confer distinct reactivity and stability. Its ability to participate in a variety of chemical reactions, particularly Suzuki-Miyaura cross-coupling, makes it a versatile and valuable compound in organic synthesis.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO2/c1-12(13-9-7-6-8-10-13)11-16-17-14(2,3)15(4,5)18-16/h6-10,12H,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZNZJQZUWIDTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674693
Record name 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280559-30-0
Record name 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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